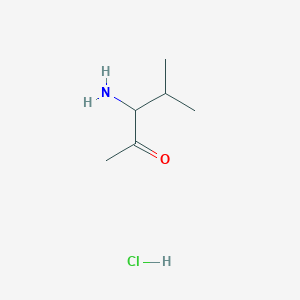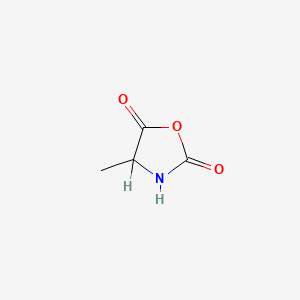
N-pyridin-2-yl-benzene-1,4-diamine
Descripción general
Descripción
N-pyridin-2-yl-benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a pyridine ring attached to a benzene ring through an amine linkage. This compound is known for its versatile applications in various fields, including coordination chemistry, material science, and pharmaceuticals .
Mecanismo De Acción
Target of Action
N-pyridin-2-yl-benzene-1,4-diamine, also known as N1,N4-bis(pyridin-2-yl)methylene)benzene-1,4-diamine , is an organic intermediate that belongs to the pyridine-based ligand group . It can form stable complexes with various metals, making it one of the most widely used chelating ligands in coordination chemistry .
Mode of Action
The compound interacts with its targets, primarily metals, through its σ-electron-donating and π-electron-accepting abilities . This interaction results in the formation of stable complexes. For instance, it has been used to synthesize corresponding pyridine imine metal complexes with iron, cobalt, and nickel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a ligand in metal complexes. These complexes have been shown to exhibit moderate catalytic activity, influencing processes such as ethylene oligomerization .
Result of Action
The result of this compound’s action is primarily observed in its role as a catalyst when it forms complexes with metals. For example, when activated with a cocatalyst, the metal complexes of this compound exhibited moderate catalytic activity, with the oligomer products being mainly 1-butene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-pyridin-2-yl-benzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine amine and 1,4-dibromobenzene . The reaction typically occurs under inert gas atmosphere and mild conditions, using solvents such as dimethylformamide or chlorinated hydrocarbons .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: N-pyridin-2-yl-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyridine and benzene derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
N-pyridin-2-yl-benzene-1,4-diamine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
N,N’-Bis(1-pyridin-2-ylmethylene)benzene-1,4-diamine: This compound also features a pyridine and benzene ring but with different linkage.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Another similar compound with multiple pyridine rings attached to a benzene core.
Uniqueness: N-pyridin-2-yl-benzene-1,4-diamine is unique due to its specific amine linkage, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in various reactions makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863221-45-8, 192217-97-3 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)


![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)




